4-Cyclopropyl-4H-[1,2,4]triazole
Description
Significance of Triazole Heterocycles in Contemporary Organic Synthesis
Triazole heterocycles, specifically the 1,2,4-triazole (B32235) isomer, are a cornerstone in modern organic and medicinal chemistry. nih.govresearchgate.net These five-membered rings, containing three nitrogen atoms and two carbon atoms, possess a unique combination of chemical and physical properties that make them highly valuable building blocks. nih.govijsr.net Their aromatic nature contributes to their stability, while the presence of multiple nitrogen atoms provides sites for hydrogen bonding and coordination with biological targets. ijsr.netnih.gov
The 1,2,4-triazole nucleus is a versatile scaffold that can be readily functionalized, allowing for the creation of a diverse library of derivatives. nih.gov Synthetic methodologies for constructing the 1,2,4-triazole ring are well-established and include reactions such as the Pellizzari reaction, the Einhorn-Brunner reaction, and various cyclization strategies involving hydrazines and their derivatives. organic-chemistry.orgbohrium.com The ability to introduce a wide range of substituents onto the triazole core enables chemists to fine-tune the steric and electronic properties of the resulting molecules, influencing their reactivity and biological activity. nih.gov Consequently, 1,2,4-triazole derivatives have found widespread application in various fields, including materials science and agriculture. nih.govnih.gov
Unique Contributions of Cyclopropyl (B3062369) Moieties to Molecular Design
The cyclopropyl group, the smallest carbocyclic ring, is far from being a simple saturated hydrocarbon. Its unique electronic and conformational properties have made it an increasingly popular component in the design of complex molecules, particularly in medicinal chemistry. scientificupdate.comacs.orgnih.gov The strained three-membered ring exhibits significant sp2 character in its C-C bonds, which are shorter and stronger than those in typical alkanes. acs.orgnih.gov This endows the cyclopropyl group with a degree of unsaturation and rigidity that can be strategically exploited.
In molecular design, the cyclopropyl ring often serves as a rigid scaffold or a bioisosteric replacement for other functional groups, such as double bonds or gem-dimethyl groups. scientificupdate.com Its conformational rigidity can help to lock a molecule into a specific bioactive conformation, leading to enhanced potency and selectivity for a biological target. acs.orgnih.gov Furthermore, the introduction of a cyclopropyl moiety can influence a molecule's metabolic stability, lipophilicity, and ability to bind to target proteins. acs.orgresearchgate.netresearchgate.net These attributes have led to the incorporation of the cyclopropyl group into numerous clinically approved drugs. scientificupdate.com
Overview of Research Trajectories for 4-Cyclopropyl-4H-scientificupdate.comacs.orgresearchgate.nettriazole
The specific combination of a 1,2,4-triazole ring and a cyclopropyl group in 4-cyclopropyl-4H- scientificupdate.comacs.orgresearchgate.nettriazole has spurred interest in several research avenues. Current investigations are primarily focused on the synthesis of derivatives and the exploration of their potential applications.
One major research trajectory involves the synthesis of various substituted 4-cyclopropyl-4H- scientificupdate.comacs.orgresearchgate.nettriazole derivatives. For instance, the synthesis of 4-cyclopropyl-4H-1,2,4-triazole-3-thiol and its derivatives has been a subject of study. sigmaaldrich.comresearchgate.net These thiol-containing compounds can serve as versatile intermediates for further chemical modifications. Similarly, the preparation of 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde provides a reactive handle for the introduction of diverse functionalities through reactions of the aldehyde group. uni.lubldpharm.com The synthesis of 5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride has also been reported, highlighting the potential for creating molecules with multiple functional groups. uni.lu
Another significant area of research is the exploration of the biological and pharmacological properties of these compounds. The 1,2,4-triazole core is a well-known pharmacophore, present in numerous drugs with a wide range of activities, including antifungal, antibacterial, anticancer, and antiviral properties. nih.govbohrium.comnih.govmdpi.comrsc.org The addition of the cyclopropyl group can further modulate these activities. Therefore, a key research direction is the screening of novel 4-cyclopropyl-4H- scientificupdate.comacs.orgresearchgate.nettriazole derivatives for their potential as therapeutic agents. The structural information gathered from these studies, such as crystal structure analysis, provides valuable insights for the rational design of new and more potent compounds. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-2-5(1)8-3-6-7-4-8/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHJVMAHIYFSOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512370 | |
| Record name | 4-Cyclopropyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36175-35-6 | |
| Record name | 4-Cyclopropyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Cyclopropyl 4h 1 2 3 Triazole and Its Functionalized Analogues
General Approaches to 1,2,4-Triazole (B32235) Core Construction
The formation of the 1,2,4-triazole ring is a well-established field in heterocyclic chemistry, with several reliable methods available. These approaches often involve the cyclization of linear precursors containing the necessary nitrogen and carbon atoms.
Cyclization Reactions from Functionalized Precursors
A common and versatile method for constructing the 1,2,4-triazole ring involves the cyclization of various functionalized precursors. These reactions assemble the heterocyclic core from acyclic starting materials.
One prominent strategy is the reaction of hydrazides with secondary amides, which, upon activation with agents like triflic anhydride (B1165640) followed by microwave-induced cyclodehydration, yields 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Similarly, the condensation of hydrazines or their monosubstituted derivatives with diacylamines, known as the Einhorn–Brunner reaction, provides a pathway to 1,2,4-triazoles. scispace.com Another classical approach is the Pellizzari reaction, which involves the condensation of amides and acyl hydrazides. scispace.com
More contemporary methods utilize amidrazones and aldehydes. For instance, a ceric ammonium (B1175870) nitrate (B79036) (CAN) catalyzed oxidative cyclization of amidrazones and aldehydes in polyethylene (B3416737) glycol (PEG) offers an environmentally friendly route to 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgnih.gov In this reaction, CAN functions as both an oxidant and a Lewis acid. nih.gov Copper(II) has also been shown to catalyze the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides, which can be further desulfurized to the corresponding 1,2,4-triazoles. organic-chemistry.orgacs.org
Furthermore, multicomponent reactions have emerged as powerful tools. For example, a one-pot process involving carboxylic acids, primary amidines, and monosubstituted hydrazines can efficiently generate 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org An electrochemical approach has also been developed for the synthesis of 1,5-disubstituted and 1-aryl 1,2,4-triazoles from aryl hydrazines, paraformaldehyde, and ammonium acetate (B1210297). organic-chemistry.orgisres.org
Transformation of Pre-existing Heterocycles
The 1,2,4-triazole ring can also be formed through the transformation of other heterocyclic systems. This approach can be advantageous as it utilizes readily available starting materials.
One such method involves the conversion of 1,3,4-oxadiazoles. nih.gov For instance, heating a 1,3,4-oxadiazole (B1194373) with an amine can lead to the corresponding 1,2,4-triazole. This transformation is a key step in the synthesis of various 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles. nih.gov Similarly, 1,3,4-thiadiazoles can be converted to 1,2,4-triazoles. acs.orgnih.gov Another example is the transformation of isoxazoles and oxadiazoles (B1248032) into pyrazoles and 1,2,4-triazoles, respectively, using a nickel(0) catalyst. This reaction represents a formal atom-exchange at the internal heteroatoms of the aromatic ring. organic-chemistry.org
A multi-step synthesis starting from palmitic acid demonstrates the conversion of a 1,3,4-oxadiazole-2(3H)-thione intermediate into a 4-amino-5-pentadecyl-4H-1,2,4-triazole-3-thiol, which is then further functionalized. nih.gov
Role of Arylhydrazones and Diazonium Salts in Triazole Formation
Arylhydrazones and aryldiazonium salts are valuable precursors for the synthesis of 1,2,4-triazoles, often providing a source of nitrogen atoms for the heterocyclic ring. frontiersin.orgnih.gov
Arylhydrazones can undergo oxidative cyclization to form 1,2,4-triazoles. For example, the use of selenium dioxide (SeO2) can efficiently cyclize heterocyclic hydrazones to yield fused 1,2,4-triazole systems. frontiersin.orgnih.gov Another method involves the reaction of N-tosylhydrazones with reagents like cyanamide (B42294) (NH2CN), potassium cyanate (B1221674) (KOCN), or potassium thiocyanate (B1210189) (KSCN) to produce substituted 1,2,4-triazoles. organic-chemistry.org
Aryldiazonium salts are highly reactive intermediates that can be utilized in various cyclization strategies. nih.gov A metal-free approach involves the reaction of 2-aryl-2-isocyanate with aryldiazonium salts, where a weak base like 1,4-diazabicyclo[2.2.2]octane (DABCO) is crucial. frontiersin.orgnih.gov Additionally, a three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts can afford 1-aryl-5-cyano-1,2,4-triazoles through a [3+2] annulation. organic-chemistry.orgisres.org A catalyst-free condensation of nitriles with diazonium salts has also been reported to produce substituted 1,2,4-triazoles in good yields. researchgate.net
Strategies for Cyclopropyl (B3062369) Group Incorporation
[2+1] Cycloaddition Approaches
[2+1] cycloaddition reactions are a direct and fundamental method for the formation of cyclopropane (B1198618) rings. This approach involves the reaction of a carbene or carbene-like species with an alkene.
A classic example is the Simmons-Smith reaction, which utilizes a zinc carbenoid generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org While effective, enantioselective versions of this reaction have shown lower selectivity compared to some transition-metal-catalyzed methods. wikipedia.org
More recent developments include electrochemical methods for [2+1] cycloaddition. Anodic oxidation of an alkene generates an electrophilic radical cation, which then reacts with a diazo compound to form the cyclopropane ring after nitrogen extrusion. nih.gov Photochemical [2+1] cycloadditions of nucleophilic siloxy carbenes with tethered olefins have also been demonstrated, proceeding with visible light irradiation without the need for catalysts or additives. rsc.org The reaction of Fischer carbene complexes with ketene (B1206846) acetals can also lead to cyclopropanone (B1606653) acetals, which are valuable synthetic intermediates. msu.edu
Aryl perfluorocyclopropyl ethers have been synthesized via a [2+1] cyclopropanation between aryl trifluorovinyl ethers and a difluorocarbene reagent, TMSCF2Br. cas.cn
Transition-Metal-Catalyzed Cyclopropanation Methods
Transition-metal catalysis has become a powerful tool for the synthesis of cyclopropanes, often offering high levels of stereocontrol and functional group tolerance. nih.gov These methods typically involve the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst.
Rhodium(II) carboxylates, such as dirhodium tetraacetate, are common and effective catalysts for the cyclopropanation of alkenes with diazo compounds like ethyl diazoacetate. wikipedia.orgacs.org These reactions can even be performed efficiently in aqueous media. acs.org Copper catalysts are also widely used. For instance, copper-catalyzed reactions of diazo compounds with alkenes provide a route to various cyclopropane derivatives. frontiersin.org
Engineered iron-containing proteins have been utilized as biocatalysts for the highly diastereo- and enantioselective synthesis of cyclopropyl ketones from diazoketones and olefins. nih.gov This biocatalytic approach offers a green alternative to traditional metal catalysts. nih.gov
Beyond the direct cyclopropanation of alkenes, transition metals can also catalyze the activation of existing cyclopropane rings for further functionalization. wikipedia.org For example, palladium-catalyzed cross-coupling reactions of cyclopropyl organobismuth nucleophiles have been developed, allowing for the installation of functionalized cyclopropanes under mild conditions. digitellinc.com
Specific Synthetic Routes to 4-Cyclopropyl-4H-researchgate.netresearchgate.netnih.govtriazole and its Derivatives
The construction of the 4-cyclopropyl-4H- researchgate.netresearchgate.netnih.govtriazole system can be achieved through various synthetic strategies. These methods generally involve either the formation of the triazole ring with the cyclopropyl group already attached to a nitrogen precursor or the N-alkylation of a pre-formed triazole ring with a cyclopropylating agent.
1,1'-Carbonyldiimidazole (CDI) is an effective reagent for mediating the coupling of carboxylic acids and hydrazines to form 1,2,4-triazole systems. researchgate.netnih.gov This method offers an operationally simple, one-pot procedure that often proceeds under mild conditions. organic-chemistry.org While a direct synthesis of the parent 4-cyclopropyl-4H- researchgate.netresearchgate.netnih.govtriazole using this method is not explicitly detailed in the provided literature, the general principle can be applied. The reaction involves the activation of a carboxylic acid with CDI to form an acyl-imidazolide intermediate, which then reacts with a hydrazine (B178648) derivative. Subsequent intramolecular cyclization and dehydration yield the triazole ring.
For the synthesis of a 4-cyclopropyl-substituted triazole, a potential pathway involves the reaction of cyclopropylamine (B47189) with a pre-formed diacylhydrazine in the presence of a dehydrating agent. A more direct CDI-mediated approach could involve the coupling of cyclopropylhydrazine (B1591821) with a formic acid equivalent activated by CDI. Screening experiments in related syntheses have shown CDI to be a cost-effective and scalable reagent that leads to high conversion rates. organic-chemistry.org This methodology is known to tolerate a wide variety of functional groups, making it valuable for creating diverse analogues. organic-chemistry.org
Syntheses involving ester intermediates are common for forming heterocyclic rings. One established method for creating 3,4,5-trisubstituted 4H-1,2,4-triazoles involves the reaction of N,N'-diacylhydrazines with a primary amine, such as cyclopropylamine. nih.gov In a typical procedure, a starting diacylhydrazine is first converted into a more reactive intermediate, such as a chloro-derivative using phosphorus pentachloride (PCl₅). nih.gov This intermediate is then heated with the desired primary amine (cyclopropylamine) in a suitable solvent like toluene (B28343) to yield the 4-cyclopropyl-4H-1,2,4-triazole derivative. nih.gov
Another approach involves the reaction of amidrazones with esters. For instance, various 4,5-dihydro-1H-1,2,4-triazoles have been synthesized from the reaction of amide hydrazones with dimethyl or diethyl esters in toluene with pyridine. frontiersin.org While this produces the dihydro- form, it highlights the utility of ester-based reagents in building the triazole backbone.
Optimization of Reaction Parameters for Triazole Synthesis
Optimizing reaction conditions is crucial for maximizing the yield, purity, and selectivity of triazole synthesis. Key parameters include temperature, catalyst choice, solvent, and reaction time.
Temperature is a critical parameter that can control reaction pathways and product distribution. frontiersin.org In the synthesis of triazoles, specific temperature control is essential for both the cyclization step and any preceding reactions, such as cyclopropanation if it is part of the synthetic sequence. For example, in the synthesis of 4-alkyl-4H-1,2,4-triazole derivatives from a chloro-intermediate and a primary amine, the reaction is typically carried out at reflux in toluene, indicating a need for elevated temperatures to drive the cyclization. nih.gov
In some complex reactions, temperature can be used to selectively favor the formation of one isomer over another. For instance, in a copper-catalyzed reaction involving azides and alkynes, the reaction temperature was found to dictate the final product, with a higher temperature (e.g., 60°C) favoring the formation of a 5-alkynyl-1,2,3-triazole. frontiersin.org While this example pertains to a 1,2,3-triazole, it illustrates the principle that thermal control is a powerful tool in directing the outcome of heterocyclic synthesis. The thermal stability of the 1,2,4-triazole ring itself is also a consideration, as thermal rearrangements can occur at high temperatures. scispace.com
The choice of catalyst can significantly impact the efficiency and selectivity of triazole synthesis. Both metal-based and non-metal catalysts, as well as heterogeneous and homogeneous systems, have been employed.
For the synthesis of 1,2,4-triazole derivatives, various catalysts have been reported:
Copper Catalysts : Copper(I) and Copper(II) salts are widely used. frontiersin.orgorganic-chemistry.org For example, Cu(II) can catalyze the construction of 4,5-disubstituted 1,2,4-triazoles from arylidenearylthiosemicarbazides. organic-chemistry.org Copper catalysts are often used in oxidative coupling reactions to form N-N and N-C bonds sequentially. organic-chemistry.org
Palladium Catalysts : While often used for cross-coupling reactions on a pre-formed triazole ring (e.g., Suzuki coupling), palladium has also been used in intramolecular C-H functionalization to create fused triazole systems. nih.govorganic-chemistry.org
Other Catalysts : A range of other catalytic systems have been explored, including ceric ammonium nitrate (CAN) for oxidative cyclization organic-chemistry.org, rhodium(II) for transannulation reactions researchgate.net, and various magnetic nanoparticle-based catalysts for environmentally friendly syntheses. researchgate.net
The selection of the catalyst often depends on the specific reaction type. For instance, in catalyst-controlled regioselective cycloadditions, a switch from a silver(I) catalyst to a copper catalyst can completely change the isomeric product from a 1,3-disubstituted-1,2,4-triazole to a 1,5-disubstituted isomer. frontiersin.org
The table below summarizes various catalysts and their applications in the synthesis of 1,2,4-triazoles.
| Catalyst Type | Specific Catalyst Example | Application in Triazole Synthesis | Ref |
| Copper | Cu(I) / Cu(II) salts | Oxidative cyclization, construction of the triazole ring. | organic-chemistry.org |
| Silver | Ag(I) salts | Catalyst-controlled regioselective [3+2] cycloaddition. | frontiersin.org |
| Cerium | Ceric Ammonium Nitrate (CAN) | Oxidative cyclization of amidrazones and aldehydes. | organic-chemistry.org |
| Nanoparticles | α-Fe₂O₃@MoS₂@Ni MNPs | Synthesis of 1,2,4-triazolidine-3-thiones. | researchgate.net |
Stereochemical Considerations in Synthesis
Stereochemistry is a critical aspect when the triazole or its substituents contain chiral centers. The parent 4-cyclopropyl-4H- researchgate.netresearchgate.netnih.govtriazole is achiral. However, stereochemistry becomes important if the cyclopropyl ring is substituted, or if the synthesis involves chiral reagents or catalysts.
A significant stereochemical consideration for 4-alkyl-4H-1,2,4-triazoles is their potential for thermal rearrangement to the more stable 1-alkyl-1H-1,2,4-triazoles. scispace.com Studies on the thermolysis of optically active 4-[(S)-2-butyl]-3,5-diphenyl-4H-1,2,4-triazole have shown that the rearrangement proceeds with inversion of configuration at the chiral carbon. scispace.com This finding suggests the reaction occurs via an ion-pair mechanism rather than a concerted researchgate.netnih.gov-shift. scispace.com This inherent reactivity represents a key stereochemical pathway that must be considered during synthesis and purification, especially if elevated temperatures are used.
Furthermore, if an asymmetric synthesis approach is used to introduce a chiral center on a substituent of the triazole ring, the stereochemical integrity must be maintained throughout the reaction sequence. For example, the synthesis of an optically active 1-substituted triazole via the Mitsunobu reaction from an optically active alcohol is known to proceed with complete inversion of configuration at the alcohol's stereocenter. scispace.com
Formation and Separation of Diastereomers
The synthesis of functionalized analogues of 4-cyclopropyl-4H- thieme-connect.comresearchgate.netisres.orgtriazole can lead to the formation of diastereomers when the molecule contains two or more stereocenters. This situation arises if the cyclopropyl ring is asymmetrically substituted or if chiral substituents are present on the triazole ring or its appended functional groups. The presence of multiple chiral centers results in stereoisomers that are not mirror images of each other and thus have different physical and chemical properties. For instance, in the crystal structure analysis of 4-(4-cyclopropylnaphthalen-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, two distinct molecules were identified in the asymmetric unit, highlighting the potential for different spatial conformations. researchgate.net
The separation of these diastereomers, known as chiral resolution, is a critical step to isolate the desired stereoisomer, as different stereoisomers can exhibit vastly different biological activities or material properties. The primary methods for separation rely on the differences in their physical properties.
Key Separation Techniques for Diastereomers
| Separation Technique | Principle | Application Notes |
|---|---|---|
| Diastereomeric Salt Crystallization | A chiral resolving agent is added to a racemic or diastereomeric mixture to form diastereomeric salts. These salts have different solubilities, allowing one to be selectively crystallized from the solution. aiche.org | This is a widely used industrial technique. The choice of resolving agent and solvent is crucial, and constructing a phase diagram can help identify optimal conditions for selective crystallization. aiche.org The process may require seeding with the pure desired diastereomer to achieve separation, especially if the undesired diastereomer is more stable. aiche.org |
| Preparative Chromatography | Techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) are used to separate diastereomers based on their different affinities for the stationary phase. | This method is highly effective for both analytical and preparative scale separations. The choice of the stationary phase (chiral or achiral) and mobile phase is optimized to achieve maximum separation between the diastereomeric peaks. |
A systematic approach to diastereomeric salt crystallization involves understanding the solid-liquid phase equilibrium of the system. aiche.org By creating a phase diagram of the two diastereomeric salts and the enantiomers, chemists can determine which salt can be recovered under equilibrium conditions and how factors like the stoichiometric ratio of the resolving agent affect the outcome. aiche.org In cases where the desired diastereomer does not readily crystallize, kinetic resolution can be employed by seeding a supersaturated solution and stopping the crystallization before equilibrium is reached. aiche.org
Control of Stereoselectivity in Cyclopropyl-Triazole Formation
Achieving stereoselectivity in the synthesis of complex molecules is a primary goal of modern organic chemistry, as it avoids the need for costly and often inefficient separation of stereoisomers. thieme-connect.com In the context of cyclopropyl-triazole formation, stereocontrol involves directing the reaction to form a specific stereoisomer preferentially. This is particularly important when constructing molecules with multiple chiral centers.
Recent advances in catalyst design and reaction methodologies have led to improved control over stereoselectivity in triazole synthesis. thieme-connect.com Strategies generally fall into two categories: controlling the stereochemistry during the formation of the triazole ring or using a pre-synthesized, stereochemically pure building block.
Strategies for Stereoselective Synthesis
| Strategy | Description | Key Advantages |
|---|---|---|
| Substrate-Controlled Synthesis | A chiral starting material is used to direct the stereochemical outcome of subsequent reactions. A key example is the synthesis of a cyclopropyl group with defined stereocenters first, which is then coupled to the triazole moiety. nih.gov | This method offers a robust way to ensure the stereochemistry of the cyclopropyl fragment. The development of methods for the diastereoselective synthesis of cyclopropyl diboronates allows for the creation of highly functionalized and stereodefined cyclopropane rings that can be used in further reactions. nih.gov |
| Catalyst-Controlled Synthesis | A chiral catalyst is used to influence the transition state of the reaction, favoring the formation of one stereoisomer over another. This is common in cycloaddition reactions used to form heterocyclic rings. thieme-connect.commdpi.com | This approach is highly efficient, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Advances in metal-catalyzed reactions, including those using copper, ruthenium, or iridium, have expanded the toolkit for stereoselective triazole synthesis. thieme-connect.commdpi.comresearchgate.net |
| Optimization of Reaction Conditions | Reaction parameters such as solvent, temperature, and pressure are fine-tuned to favor the kinetic or thermodynamic formation of a single diastereomer. | This is a fundamental aspect of synthesis design that can often enhance the selectivity of both substrate-controlled and catalyst-controlled reactions. |
A powerful and contemporary approach involves the synthesis of polysubstituted cyclopropanes with high diastereoselectivity prior to their incorporation into the final molecule. nih.gov For example, the efficient construction of cyclopropyl diboronates from gem-bis(boronates) proceeds with high efficiency and stereocontrol. nih.gov These highly functionalized cyclopropane structures can then undergo derivatization, such as Suzuki cross-coupling, to attach the triazole ring system, thereby transferring the defined stereochemistry of the cyclopropane into the final product. mdpi.comnih.govnih.gov
Advanced Spectroscopic and Chromatographic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. For 4-Cyclopropyl-4H- bldpharm.comsinfoochem.combldpharm.comtriazole, both ¹H and ¹³C NMR would provide definitive information about its constituent atoms and their connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) for Cyclopropyl (B3062369) and Heterocyclic Protons
A ¹H NMR spectrum would be crucial for identifying the protons of the cyclopropyl group and the triazole ring. The heterocyclic protons on the triazole ring are expected to appear as singlets in the aromatic region of the spectrum. The cyclopropyl protons would present a more complex pattern, typically in the upfield region, consisting of multiplets due to the diastereotopic nature of the methylene (B1212753) protons and their coupling to the methine proton.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon atoms in the molecule. Distinct signals would be expected for the two carbons of the triazole ring, the methine carbon of the cyclopropyl group, and the methylene carbons of the cyclopropyl group. The chemical shifts of these carbons provide insight into their electronic environment.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes within a molecule. For a 4-substituted-4H-1,2,4-triazole, characteristic absorption bands would be expected for C-H stretching of the triazole ring and the cyclopropyl group, as well as C=N and N-N stretching vibrations characteristic of the triazole ring system. researchgate.netijsr.netnih.gov The absence of certain bands (like N-H stretches) would confirm the 4-substituted nature of the triazole.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-Cyclopropyl-4H- bldpharm.comsinfoochem.combldpharm.comtriazole (molecular formula C₅H₇N₃), HRMS would be used to confirm the exact mass of the molecular ion, thereby validating its chemical formula. Analysis of the fragmentation pattern could also offer structural information. researchgate.net
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for separating the compound from reaction mixtures and assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a non-volatile solid compound. A suitable reversed-phase HPLC method would be developed using a C18 column with a mobile phase typically consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acid additive. sielc.com This technique would allow for the quantification of the compound and the detection of any potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the identification and purity assessment of volatile and thermally stable compounds like 4-Cyclopropyl-4H- scbt.comuni.lunih.govtriazole. The method combines the superior separation capabilities of gas chromatography with the powerful molecular identification ability of mass spectrometry.
While specific GC-MS analysis of 4-Cyclopropyl-4H- scbt.comuni.lunih.govtriazole is not extensively detailed in publicly available literature, the chromatographic behavior of 1,2,4-triazole (B32235) derivatives has been a subject of study. uni.lunih.gov Research indicates that the polarity and molecular weight, influenced by substituents on the triazole ring, significantly affect retention times and fragmentation patterns. uni.lu For instance, studies on various substituted 3-thio-1,2,4-triazoles have demonstrated that GC-MS is a viable analytical method, although higher polarity can lead to peak tailing and reduced response. uni.lunih.gov
The analysis of 4-Cyclopropyl-4H- scbt.comuni.lunih.govtriazole would involve its injection into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's affinity for the stationary phase. Non-polar columns are often employed for the analysis of triazole derivatives. uni.lu Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragmentation pattern provides a molecular fingerprint, allowing for structural elucidation and confirmation. The molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, with other significant fragments resulting from the cleavage of the cyclopropyl group and the triazole ring.
A typical GC-MS protocol for a compound like 4-Cyclopropyl-4H- scbt.comuni.lunih.govtriazole would be developed based on methods used for similar heterocyclic structures. The following table outlines a plausible set of parameters for such an analysis.
Table 1: Illustrative GC-MS Operating Parameters for 4-Cyclopropyl-4H- scbt.comuni.lunih.govtriazole Analysis
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC system or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40-450 amu |
Preparative Column Chromatography
Preparative column chromatography is an indispensable technique for the purification of synthesized 4-Cyclopropyl-4H- scbt.comuni.lunih.govtriazole from reaction byproducts and starting materials. This method separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the target molecule in high purity.
The purification of various 1,2,4-triazole derivatives is frequently accomplished using silica (B1680970) gel column chromatography. researchgate.netmdpi.com The choice of the mobile phase (eluent) is critical and is determined by the polarity of the target compound and the impurities to be removed. The polarity of the eluent is typically adjusted by mixing a non-polar solvent (e.g., hexane (B92381) or dichloromethane) with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). mdpi.com
For the purification of a moderately polar compound such as 4-Cyclopropyl-4H- scbt.comuni.lunih.govtriazole, a slurry of silica gel in a non-polar solvent would be packed into a column. The crude reaction mixture, dissolved in a minimal amount of solvent, is then loaded onto the top of the silica bed. The separation is achieved by passing a solvent system of gradually increasing polarity through the column (gradient elution). Fractions are collected and analyzed by a suitable method, such as Thin-Layer Chromatography (TLC), to identify those containing the pure product.
The specific conditions for preparative chromatography must be optimized for each synthesis batch. The following table provides a representative protocol for the purification of 4-Cyclopropyl-4H- scbt.comuni.lunih.govtriazole.
Table 2: Representative Preparative Column Chromatography Protocol for 4-Cyclopropyl-4H- scbt.comuni.lunih.govtriazole
| Parameter | Description |
| Stationary Phase | Silica gel (70-230 mesh) |
| Column Dimensions | Dependent on the scale of the reaction (e.g., 2-5 cm diameter) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., starting from 10% to 50% EtOAc) |
| Loading Method | Dry loading with silica gel or direct liquid loading |
| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) |
| Elution Mode | Gradient Elution |
Computational and Theoretical Elucidation of 4 Cyclopropyl 4h 1 2 3 Triazole Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely applied tool for predicting a variety of molecular properties, including the geometric and electronic structures of 1,2,4-triazole (B32235) derivatives. chemicalbook.comucl.ac.ukresearchgate.net By calculating the electron density, DFT can accurately model the behavior of these complex systems.
Prediction of Molecular Orbitals and Electronic Distribution
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For 4-Cyclopropyl-4H- uni.lustackexchange.comrsc.orgtriazole, the electron-donating character of the cyclopropyl (B3062369) group is expected to raise the energy of the HOMO, while the electron-withdrawing nature of the triazole ring influences the LUMO energy. DFT calculations can precisely determine these energy levels, providing a quantitative measure of the molecule's kinetic stability and electrical transport properties.
Table 1: Hypothetical Molecular Orbital Properties of 4-Cyclopropyl-4H- uni.lustackexchange.comrsc.orgtriazole based on DFT Calculations Note: These are representative values based on typical findings for similar heterocyclic compounds and are for illustrative purposes.
| Parameter | Energy Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.3 | LUMO-HOMO energy difference, indicating chemical reactivity |
Mapping of Electrostatic Potential Surfaces
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how molecules will interact, particularly in identifying sites for electrophilic and nucleophilic attack.
On an MEP map, regions of negative potential, typically colored in shades of red and yellow, indicate an excess of electrons and are susceptible to electrophilic attack. These are the most electronegative parts of the molecule. Regions of positive potential, shown in shades of blue, are electron-deficient and are the likely sites for nucleophilic attack. For 4-Cyclopropyl-4H- uni.lustackexchange.comrsc.orgtriazole, the MEP map would be expected to show a significant negative potential around the N1 and N2 nitrogen atoms of the triazole ring, as they are the most electronegative atoms and possess lone pairs of electrons. chemicalbook.com The area around the hydrogen atoms of the cyclopropyl group and the triazole ring would exhibit a positive potential. This mapping helps in understanding the molecule's dipole moment and its hydrogen bonding capacity. nih.gov
Influence of the Cyclopropyl Moiety on Triazole Ring Properties
The cyclopropyl group, despite being a saturated alkyl group, exhibits unique electronic properties that significantly influence the attached triazole ring. Its strained three-membered ring structure gives its C-C bonds a high degree of p-character, allowing it to interact with adjacent π-systems.
σ-Conjugation Effects on Electronic Stability
The cyclopropane (B1198618) ring can engage in a form of electronic interaction known as σ-conjugation (or sigma-conjugation). stackexchange.comresearchgate.net The Walsh orbitals of the cyclopropyl ring have appropriate symmetry to overlap with the p-orbitals of the adjacent nitrogen atom (N4) of the triazole ring. This interaction involves the delocalization of electron density from the σ-bonds of the cyclopropyl ring into the π-system of the triazole.
Prediction of Regioselectivity in Electrophilic and Nucleophilic Processes
The electronic properties elucidated by DFT calculations, such as orbital distributions and electrostatic potentials, are key to predicting the regioselectivity of chemical reactions.
For electrophilic attack, such as protonation or alkylation, the most likely sites are the atoms with the highest electron density and most negative electrostatic potential. chemicalbook.com In 4-Cyclopropyl-4H- uni.lustackexchange.comrsc.orgtriazole, the N1 and N2 atoms are the primary nucleophilic centers. DFT studies on similar 1,2,4-triazoles confirm that electrophilic substitution generally occurs at the nitrogen atoms. chemicalbook.comproquest.com The specific site of attack (N1 vs. N2) can be determined by calculating the energies of the possible transition states, with the lower energy pathway being favored.
Molecular Descriptors and Predictive Modeling (e.g., TPSA, LogP)
Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. They are widely used in predictive modeling for properties such as bioavailability and drug-likeness.
The Topological Polar Surface Area (TPSA) is a descriptor that calculates the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen). It is a good predictor of a molecule's ability to permeate cell membranes.
The Logarithm of the Partition Coefficient (LogP) measures the lipophilicity (fat-solubility) of a compound. It describes how a compound distributes itself between an immiscible lipid (octanol) and aqueous phase. This value is critical for predicting the absorption and distribution of a molecule in a biological system.
Table 2: Predicted Molecular Descriptors for 4-Cyclopropyl-4H- uni.lustackexchange.comrsc.orgtriazole and Related Compounds Source: Predicted values from computational models, such as those used in PubChem.
| Compound | Predicted XLogP | Predicted TPSA (Ų) |
|---|---|---|
| 4-Cyclopropyl-4H- uni.lustackexchange.comrsc.orgtriazole-3-carbaldehyde uni.lu | -0.3 | 54.7 |
| 4-(4-Cyclopropyl-1-naphthalenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione nih.gov | 3.7 | 59.7 |
| 4-Cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol uni.lu | 2.3 | 59.7 |
Conformational Analysis and Energetic Landscapes
The conformational flexibility of 4-cyclopropyl-4H- nih.govnih.govbgu.ac.iltriazole is primarily dictated by the rotation around the single bond connecting the cyclopropyl group to the nitrogen atom (N4) of the triazole ring. This rotation defines the orientation of the three-membered ring relative to the planar five-membered heterocycle, giving rise to different conformers with distinct energies and populations. Due to the absence of direct computational or experimental studies on 4-cyclopropyl-4H- nih.govnih.govbgu.ac.iltriazole in the reviewed literature, the following analysis is based on established principles of conformational analysis and data from analogous N-cyclopropyl-substituted heterocyclic and amide systems.
The rotation around the N4-C(cyclopropyl) bond is expected to have a defined energetic landscape with minima corresponding to stable conformers and maxima corresponding to transition states. The primary energetic contributions influencing the conformational preference include steric hindrance between the hydrogens of the cyclopropyl ring and the adjacent atoms of the triazole ring, as well as electronic effects such as hyperconjugation between the cyclopropyl orbitals and the triazole π-system.
In analogous systems, such as N-cyclopropylamides and N-cyclopropylpyrroles, a non-planar ("bisected" or "gauche") conformation is often favored over a planar ("eclipsed") one. nih.govbgu.ac.il In a bisected conformation, one of the C-C bonds of the cyclopropyl ring is perpendicular to the plane of the attached ring, minimizing steric repulsion.
For 4-cyclopropyl-4H- nih.govnih.govbgu.ac.iltriazole, two principal low-energy conformations can be hypothesized: a syn-bisected and an anti-bisected conformation, depending on the orientation of the cyclopropyl methine proton relative to the triazole ring. The potential energy surface is likely to be characterized by at least two stable conformers separated by rotational barriers.
Hypothetical Conformational Energy Profile:
Based on studies of similar N-substituted azoles, a simplified potential energy scan for the rotation around the N4-C(cyclopropyl) bond can be proposed. The dihedral angle is defined by the plane of the triazole ring and the plane of the cyclopropyl ring.
| Conformer | Hypothetical Dihedral Angle (H-C-N4-C5) | Hypothetical Relative Energy (kcal/mol) | Description |
| Syn-Eclipsed (Transition State) | 0° | ~2.5 - 4.0 | The cyclopropyl methine proton is eclipsed with the C5-H bond of the triazole ring, leading to maximal steric repulsion. |
| Anti-Bisected (Stable Conformer) | ~90° | 0 (Reference) | The cyclopropyl ring is oriented perpendicularly to the triazole ring, minimizing steric interactions. This is expected to be one of the lowest energy conformers. |
| Anti-Eclipsed (Transition State) | 180° | ~2.0 - 3.5 | The cyclopropyl methine proton is anti-periplanar to the C5-H bond, but the methylene (B1212753) hydrogens of the cyclopropyl group are eclipsed with the triazole ring atoms. |
| Syn-Bisected (Stable Conformer) | ~270° | ~0.1 - 0.5 | Similar to the anti-bisected conformer, but with a slightly different energetic profile due to the asymmetry of the triazole ring. |
Note: The data in this table is hypothetical and intended for illustrative purposes. It is derived from general principles of conformational analysis and data from related molecules. Actual values for 4-cyclopropyl-4H- nih.govnih.govbgu.ac.iltriazole would require specific computational or experimental investigation.
The energetic barrier to rotation is anticipated to be relatively low, on the order of a few kcal/mol, allowing for rapid interconversion between the stable conformers at room temperature. The exact heights of these barriers are influenced by the balance of steric repulsion and stabilizing electronic interactions.
Chemical Transformations and Derivatization Strategies for 4 Cyclopropyl 4h 1 2 3 Triazole
Functionalization of the Triazole Core
The 1,2,4-triazole (B32235) ring is an electron-deficient system, which influences its reactivity towards various reagents. Functionalization can be achieved at the carbon atoms (C3 and C5) of the triazole ring, often requiring initial activation.
Direct Functionalization at C3 and C5 Positions
Direct C-H functionalization of 4-substituted-4H- nih.govnih.govorganic-chemistry.orgtriazoles represents an atom-economical approach to introduce new substituents. While the C-H bonds of the triazole ring are generally not highly reactive, certain catalytic systems can facilitate their activation. For instance, ruthenium-catalyzed C-H arylation has been demonstrated as a useful method for the functionalization of 1,2,4-triazole moieties. organic-chemistry.org This strategy typically involves the use of a directing group to guide the catalyst to the desired position. For 4-cyclopropyl-4H- nih.govnih.govorganic-chemistry.orgtriazole, direct C-H arylation at the C3 and C5 positions could potentially be achieved using appropriate palladium or ruthenium catalysts in the presence of an oxidizing agent and a suitable coupling partner, such as an arylboronic acid or an aryldiazonium salt.
Another approach for direct functionalization involves lithiation of the C-H bonds using a strong base like n-butyllithium, followed by quenching with an electrophile. However, the choice of base and reaction conditions is critical to avoid undesired side reactions.
Introduction of Halogen Atoms for Further Elaboration (e.g., Bromination)
The introduction of halogen atoms, particularly bromine, at the C3 and C5 positions of the triazole core serves as a key strategy for subsequent derivatization through cross-coupling reactions. The bromination of 1,2,4-triazoles can be achieved using various brominating agents. For instance, 3-bromo-1H-1,2,4-triazole exists in tautomeric forms, with the 4H-tautomer being a possibility, suggesting that direct bromination of 4-cyclopropyl-4H- nih.govnih.govorganic-chemistry.orgtriazole could be a viable pathway. ijsr.net
The synthesis of 3,5-dihalo-4-substituted-4H- nih.govnih.govorganic-chemistry.orgtriazoles provides a versatile platform for sequential and site-selective functionalization. The reactivity of the halogen atoms can be influenced by their position on the triazole ring and the nature of the substituent at the N4 position.
Ring-Opening Reactions of the Cyclopropyl (B3062369) Group
The cyclopropyl group, while generally stable, can undergo ring-opening reactions under specific conditions, particularly when activated by an adjacent electron-withdrawing group like the 4H- nih.govnih.govorganic-chemistry.orgtriazol-4-yl moiety. These reactions are driven by the release of the inherent ring strain of the three-membered ring (approximately 27 kcal/mol).
Acid-catalyzed ring-opening reactions can occur, especially in the presence of a strong acid and a nucleophile. nih.govmasterorganicchemistry.com The protonation of a nitrogen atom in the triazole ring can enhance its electron-withdrawing effect, making the cyclopropyl ring more susceptible to nucleophilic attack. masterorganicchemistry.comresearchgate.net The regioselectivity of the ring-opening would depend on the nature of the nucleophile and the stability of the resulting carbocationic intermediate. For instance, reaction with hydrogen halides (HX) under anhydrous conditions could lead to the formation of a halohydrin-like product. libretexts.org
Furthermore, cyclopropanes bearing an electron-accepting group can act as electrophiles in polar, ring-opening reactions with strong nucleophiles like thiolates or azide (B81097) ions. nih.govnih.govresearchgate.net The 4H- nih.govnih.govorganic-chemistry.orgtriazol-4-yl group can be considered as an activating group, facilitating such transformations.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they are extensively used to modify heterocyclic scaffolds. The halogenated derivatives of 4-cyclopropyl-4H- nih.govnih.govorganic-chemistry.orgtriazole are excellent substrates for these transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. Bromo-substituted 4-cyclopropyl-4H- nih.govnih.govorganic-chemistry.orgtriazoles at the C3 and/or C5 positions can be effectively coupled with a wide range of aryl- and heteroarylboronic acids. nih.govnih.gov
This reaction allows for the introduction of various aryl and heteroaryl moieties onto the triazole core, providing access to a diverse library of compounds with potentially interesting electronic and biological properties. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. rsc.orgresearchgate.netproprogressio.hu For example, the use of Pd(PPh₃)₄ as a catalyst is common in these couplings. nih.govresearchgate.net
| Reactant 1 (Triazole Derivative) | Reactant 2 (Boronic Acid) | Catalyst | Base | Solvent | Product | Reference |
| 3-Bromo-4-cyclopropyl-4H- nih.govnih.govorganic-chemistry.orgtriazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/Water | 4-Cyclopropyl-3-phenyl-4H- nih.govnih.govorganic-chemistry.orgtriazole | nih.gov |
| 3,5-Dibromo-4-cyclopropyl-4H- nih.govnih.govorganic-chemistry.orgtriazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 4-Cyclopropyl-3,5-bis(4-methoxyphenyl)-4H- nih.govnih.govorganic-chemistry.orgtriazole | nih.gov |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between a halo-substituted arene or heteroarene and an amine. This reaction is particularly valuable for synthesizing arylamino-substituted triazoles. A 3-halo-4-cyclopropyl-4H- nih.govnih.govorganic-chemistry.orgtriazole can be coupled with a variety of primary and secondary amines, as well as other NH-containing heterocycles. rsc.orgnih.gov
The choice of palladium catalyst and ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky electron-rich phosphine (B1218219) ligands, such as BippyPhos, have been shown to be effective in the amination of challenging substrates, including amino-1,2,4-triazoles. nih.gov This methodology provides a direct route to N-functionalized derivatives of 4-cyclopropyl-4H- nih.govnih.govorganic-chemistry.orgtriazole. researchgate.netnih.gov
| Reactant 1 (Triazole Derivative) | Reactant 2 (Amine) | Catalyst/Ligand | Base | Solvent | Product | Reference |
| 3-Bromo-4-cyclopropyl-4H- nih.govnih.govorganic-chemistry.orgtriazole | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | N-Phenyl-4-cyclopropyl-4H- nih.govnih.govorganic-chemistry.orgtriazol-3-amine | rsc.org |
| 3-Chloro-4-cyclopropyl-4H- nih.govnih.govorganic-chemistry.orgtriazole | Morpholine | Pd(OAc)₂ / BippyPhos | K₃PO₄ | Dioxane | 4-(4-Cyclopropyl-4H- nih.govnih.govorganic-chemistry.orgtriazol-3-yl)morpholine | nih.gov |
Sonogashira Coupling and Other Cross-Coupling Methods
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. For a heterocycle like 4-cyclopropyl-4H- researchgate.netresearchgate.netresearchgate.nettriazole to participate in these reactions, it must first be functionalized with a suitable leaving group, typically a halogen atom (e.g., Br, I) at the C3 and/or C5 positions. Once halogenated, this precursor can undergo various coupling reactions.
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, creating a C(sp²)-C(sp) bond. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org For a hypothetical 3-halo-4-cyclopropyl-4H- researchgate.netresearchgate.netresearchgate.nettriazole, the Sonogashira coupling would introduce an alkynyl substituent at the C3 position. While specific examples for the 4-cyclopropyl derivative are not prevalent in the literature, the reaction is widely used for other heterocyclic systems. thieme-connect.de Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes, a common side reaction. libretexts.orgpharm.or.jp
Suzuki Coupling: The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron species (like a boronic acid) with an organohalide. Research has demonstrated the successful application of Suzuki coupling to synthesize 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles from their corresponding 3,5-dibromo precursors. nih.govnih.gov These established methods are directly applicable to a 3,5-dibromo-4-cyclopropyl-4H- researchgate.netresearchgate.netresearchgate.nettriazole substrate. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, in a two-phase solvent system with a base like potassium carbonate. nih.gov Microwave irradiation has been shown to significantly accelerate these reactions. nih.gov
Table 1: Representative Conditions for Suzuki Cross-Coupling on 4-Alkyl-4H-1,2,4-triazole Cores This table presents generalized conditions based on studies of similar 4-alkyl-4H-1,2,4-triazoles and is expected to be applicable to the 4-cyclopropyl derivative.
| Parameter | Condition | Source |
| Substrate | 3,5-Dibromo-4-alkyl-4H-1,2,4-triazole | nih.gov |
| Coupling Partner | Arylboronic acid | researchgate.netnih.gov |
| Catalyst | Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) | researchgate.netnih.gov |
| Base | K₂CO₃ or Choline Hydroxide | researchgate.netnih.gov |
| Solvent | Toluene/H₂O/EtOH or Toluene | researchgate.netnih.gov |
| Additives | NBu₄Br (Phase Transfer Catalyst) | nih.gov |
| Temperature | 130 °C (Oil Bath) or Microwave Irradiation | researchgate.netnih.gov |
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org This reaction, catalyzed by palladium complexes, could be used to introduce alkenyl groups onto a halogenated 4-cyclopropyl-4H- researchgate.netresearchgate.netresearchgate.nettriazole ring. researchgate.netnih.gov
Reactions Involving Thiol and Carboxylic Acid Derivatives
The compound 4-cyclopropyl-4H-1,2,4-triazole-3-thiol exists in a tautomeric equilibrium with its thione form, 4-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. ijsr.netnih.gov The thione tautomer is generally the predominant form. ijsr.net This derivative is a versatile precursor for further functionalization, primarily through reactions at the sulfur atom. zsmu.edu.ua
Alkylation: S-alkylation is a common transformation for 1,2,4-triazole-3-thiols. The reaction typically proceeds by treating the thiol with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base. Studies on similar structures show that alkylation occurs exclusively on the sulfur atom, yielding S-substituted derivatives without the formation of N-substituted isomers. researchgate.net For instance, reacting 4-cyclopropyl-4H-1,2,4-triazole-3-thiol with various alkylating agents like benzyl (B1604629) bromide or phenacyl bromide in a suitable solvent would yield the corresponding 3-(alkylthio)-4-cyclopropyl-4H-1,2,4-triazoles. nih.govmdpi.com
Acylation: Similarly, the thiol group can be acylated using acylating agents such as acyl chlorides or acid anhydrides. This reaction would lead to the formation of S-acyl derivatives, which can serve as important intermediates in organic synthesis.
Table 2: General Scheme for Alkylation of 4-Cyclopropyl-4H-1,2,4-triazole-3-thiol
| Reactant 1 | Reactant 2 (Alkylating Agent) | Product |
| 4-Cyclopropyl-4H-1,2,4-triazole-3-thiol | R-X (where R = alkyl, benzyl, etc.; X = Cl, Br, I) | 3-(Alkylthio)-4-cyclopropyl-4H-1,2,4-triazole |
4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid is a valuable building block that allows for the introduction of ester and amide functionalities, which are prevalent in medicinal chemistry. bldpharm.com
Esterification: The conversion of a carboxylic acid to an ester is a fundamental reaction in organic chemistry. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis (e.g., H₂SO₄). masterorganicchemistry.com This equilibrium-driven reaction is suitable for producing simple alkyl esters of 4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid.
Amidation: The formation of amides from carboxylic acids typically requires activation of the carboxyl group. Common methods include converting the carboxylic acid to an acyl chloride followed by reaction with an amine, or using peptide coupling reagents. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine under mild conditions. researchgate.netmdpi.com The 1,2,3-triazole ring itself has been explored as a stable isostere for the amide bond in peptidomimetics. nih.gov
Table 3: Common Methods for Derivatizing 4-Cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid
| Reaction | Reagents | Product Type | Source |
| Esterification | R-OH, H⁺ (catalyst) | Ester (R-O-C=O)- | masterorganicchemistry.com |
| Amidation | R¹R²NH, Coupling Agent (e.g., EDC, DCC) | Amide (R¹R²N-C=O)- | researchgate.netmdpi.com |
Tautomerism and Protropic Shifts within the Triazole System
Prototropic tautomerism is a key characteristic of the 1,2,4-triazole ring system, significantly influencing its chemical and physical properties. researchgate.net
For an N-substituted triazole like 4-cyclopropyl-4H- researchgate.netresearchgate.netresearchgate.nettriazole, the substituent at the N4 position prevents the common 1H/4H tautomerism seen in the parent 1,2,4-triazole. ijsr.netnih.gov In the unsubstituted parent compound, the 1H-1,2,4-triazole tautomer is generally considered more stable than the 4H-1,2,4-triazole form. researchgate.netnih.gov
However, when functional groups with mobile protons are introduced at the carbon atoms of the ring, new tautomeric equilibria arise. In the case of 4-cyclopropyl-4H-1,2,4-triazole-3-thiol , a significant thione-thiol tautomerism exists.
Thiol form: 4-cyclopropyl-4H-1,2,4-triazole-3-thiol
Thione form: 4-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Spectroscopic and theoretical studies have consistently shown that for 3-mercapto-1,2,4-triazoles, the thione form is the predominant and more stable tautomer in various states. ijsr.netnih.gov This equilibrium is crucial as the reactivity of the molecule can be dictated by the presence of the minor tautomer, even if the thione form dominates. For instance, while the thione is the major species, alkylation reactions typically occur on the sulfur atom, proceeding through the more nucleophilic thiol tautomer. researchgate.net
Advanced Applications of 4 Cyclopropyl 4h 1 2 3 Triazole As a Molecular Synthon
Role in Heterocyclic Building Block Chemistry
The 1,2,4-triazole (B32235) core is a fundamental component in the development of new chemical entities. frontiersin.org The presence of multiple nitrogen atoms allows for diverse chemical modifications, making it an ideal scaffold for creating large collections of compounds.
Design and Synthesis of Diverse Chemical Libraries
The 4-Cyclopropyl-4H- ijpcbs.comuni.lusigmaaldrich.comtriazole core is a valuable starting point for generating diverse chemical libraries. These libraries, which are collections of numerous, structurally distinct chemical compounds, are essential in drug discovery and materials science. The synthesis of such libraries often involves multi-step processes where the triazole ring can be modified. For instance, various synthetic methods, including microwave-assisted and multicomponent reactions, can be employed to create a wide range of 1,2,4-triazole derivatives. organic-chemistry.org These methods are efficient and allow for the introduction of various functional groups, leading to a diverse set of molecules. The commercial availability of derivatives like 4-cyclopropyl-4H-1,2,4-triazole-3-thiol and 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde further expands the possibilities for creating extensive and varied chemical libraries. uni.lusigmaaldrich.com
Construction of Complex Polycyclic Systems
The 4-Cyclopropyl-4H- ijpcbs.comuni.lusigmaaldrich.comtriazole moiety is also instrumental in the construction of complex polycyclic systems, including fused heterocycles. These are molecules where two or more rings share atoms. The synthesis of such systems can be achieved through various methods, such as intramolecular cyclization reactions. For example, 1,2,4-triazoles can be used to create fused heterocyclic systems like 1,2,4-triazolo[4,3-a]pyridines through electrochemical synthesis. sigmaaldrich.com General methods for synthesizing 3,4,5-trisubstituted and N-fused 1,2,4-triazoles have been developed, which can be adapted for the cyclopropyl (B3062369) derivative. organic-chemistry.org These reactions often proceed with high efficiency and can be scaled up for larger-scale production. ijpcbs.com
Coordination Chemistry and Material Science Applications
The nitrogen-rich 1,2,4-triazole ring is an excellent ligand for coordinating with metal ions. This property is exploited in the development of new materials with specific electronic and magnetic properties.
Ligand Precursor for Metal Complexes
Derivatives of 4-Cyclopropyl-4H- ijpcbs.comuni.lusigmaaldrich.comtriazole can act as precursors for ligands in metal complexes. The triazole ring can coordinate to metal ions in various ways, leading to the formation of mononuclear, oligonuclear, and polynuclear complexes. nih.gov For example, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, a related compound, has been shown to form complexes with various transition metals, including Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). nih.gov The resulting complexes exhibit different geometries, such as tetrahedral and square planar, depending on the metal ion and reaction conditions. nih.gov The synthesis of such complexes is typically straightforward, involving the reaction of the triazole derivative with a metal salt in a suitable solvent. nih.gov
Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The ability of 1,2,4-triazoles to act as linkers between metal centers makes them suitable building blocks for Metal-Organic Frameworks (MOFs). These are crystalline materials with a porous structure, which have applications in gas storage, separation, and catalysis. The use of 1,2,4-triazole derivatives in MOF synthesis can lead to materials with enhanced properties, such as improved stability and functionality. For instance, a 1,2,4-triazole-assisted pyrolysis of a Co-MOF has been used to prepare nitrogen-doped carbon nanotubes with encapsulated cobalt nitride particles, which act as efficient bifunctional oxygen electrocatalysts. nih.gov
Similarly, 1,2,4-triazole derivatives can be integrated into Covalent Organic Frameworks (COFs), which are another class of porous crystalline polymers. The modular nature of COF synthesis allows for the incorporation of various organic building blocks, including 4-Cyclopropyl-4H- ijpcbs.comuni.lusigmaaldrich.comtriazole, to create materials with tailored properties.
Advanced Chemical Intermediate in Synthetic Pathways
4-Cyclopropyl-4H- ijpcbs.comuni.lusigmaaldrich.comtriazole and its derivatives are valuable intermediates in multi-step synthetic pathways for the creation of more complex molecules. The presence of functional groups such as a thiol or a carbaldehyde on the triazole ring allows for a wide range of chemical transformations.
Precursor for Advanced Agrochemicals
The 4-cyclopropyl-4H- researchgate.netasianpubs.orgnih.govtriazole moiety is a key component in the design of modern agrochemicals, particularly fungicides and herbicides. The presence of the cyclopropyl group can enhance the metabolic stability and binding affinity of the final product to its biological target.
Detailed research has demonstrated the utility of this synthon in creating potent agrochemical agents. For instance, derivatives of 4-cyclopropyl-4H- researchgate.netasianpubs.orgnih.govtriazole have been synthesized and shown to exhibit significant fungicidal and herbicidal activities.
One notable example is the synthesis of 3-(((4-Cyclopropyl-5-Methyl-4H-1,2,4-Triazol-3-yl)Thio)Methyl)Benzonitrile . This compound has been identified as a potent fungicide, highlighting the role of the cyclopropyl-triazole scaffold in developing new crop protection agents. researchgate.net The synthesis of this and similar derivatives often involves the modification of the triazole ring, for example, at the thiol group, to introduce further diversity and tune the biological activity.
Furthermore, research into a series of (oxdi/tri)azoles derivatives has led to the identification of 4-cyclopropyl-3-((4-fluorobenzyl)thio)-5-methyl-4H-1,2,4-triazole as a compound with excellent herbicidal activity against certain weeds. researchgate.netasianpubs.org This demonstrates the versatility of the 4-cyclopropyl-4H- researchgate.netasianpubs.orgnih.govtriazole core in generating compounds with different agrochemical applications. The development of such compounds is crucial for managing weed resistance and ensuring food security. nih.gov The synthesis of these herbicidal compounds often involves multi-step reactions starting from precursors like o-fluorobenzoic acid and hydrazine (B178648) hydrate. researchgate.net
The following table summarizes the agrochemical compounds derived from 4-cyclopropyl-4H- researchgate.netasianpubs.orgnih.govtriazole and their observed activities:
| Compound Name | Application/Activity |
| 3-(((4-Cyclopropyl-5-Methyl-4H-1,2,4-Triazol-3-yl)Thio)Methyl)Benzonitrile | Fungicidal Activity researchgate.net |
| 4-cyclopropyl-3-((4-fluorobenzyl)thio)-5-methyl-4H-1,2,4-triazole | Herbicidal Activity researchgate.netasianpubs.org |
| 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole | Fungicidal Activity researchgate.net |
Intermediate for Novel Pharmaceutical Scaffolds
The 1,2,4-triazole ring is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. nih.govnih.gov The incorporation of a cyclopropyl group onto the 4-position of the triazole ring can offer advantages in drug design, such as increased potency and improved pharmacokinetic profiles.
While specific, detailed research on 4-cyclopropyl-4H- researchgate.netasianpubs.orgnih.govtriazole as a direct starting material for pharmaceuticals is not as extensively documented as for other triazole derivatives, its potential is evident from the broader body of work on triazole-based drugs. The structural motif is found in compounds designed for various therapeutic targets.
An example of a complex molecule incorporating this synthon is (4R)-6-chloro-N-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxamide . nih.gov The synthesis of such intricate molecules demonstrates the role of 4-cyclopropyl-4H- researchgate.netasianpubs.orgnih.govtriazole as a key intermediate for creating novel pharmaceutical scaffolds. The development of new anticancer agents is an area where triazole derivatives, in general, have shown significant promise. sigmaaldrich.com
The synthesis of novel pharmaceutical agents often involves the use of versatile building blocks like 4-cyclopropyl-4H- researchgate.netasianpubs.orgnih.govtriazole-3-thiol, which allows for the attachment of various functional groups to modulate the biological activity of the final compound. sigmaaldrich.com The exploration of such derivatives continues to be an active area of research in the quest for new and more effective medicines. zsmu.edu.uanih.gov
The table below lists pharmaceutical-related compounds that contain the 4-cyclopropyl-4H- researchgate.netasianpubs.orgnih.govtriazole core.
| Compound Name |
| (4R)-6-chloro-N-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-3,4-dihydro-2H-1-benzopyran-4-carboxamide nih.gov |
| 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde uni.lu |
| (4-cyclopropyl-5-methyl-4h-1,2,4-triazol-3-yl)methanol uni.lu |
| 5-(aminomethyl)-4-cyclopropyl-4h-1,2,4-triazole-3-thiol hydrochloride uni.lu |
| 4-Cyclopropyl-4H-1,2,4-triazole-3-thiol sigmaaldrich.com |
Comparative Academic Analysis with Analogous Chemical Entities
Comparison with Other N-Substituted 1,2,4-Triazoles
The reactivity of N-substituted 1,2,4-triazoles is a function of both steric and electronic factors originating from the N-substituent.
Steric Influence of Alkyl Groups: In synthetic procedures, the size of the N-alkyl group can affect reaction yields. For instance, in the synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles, slightly higher yields were observed for compounds with smaller ethyl or propyl groups at the N4 position compared to those with bulkier butyl or hexyl substituents. ijsr.net This suggests that increasing steric hindrance from larger alkyl chains can impede the reaction, a common trend in heterocyclic chemistry. mdpi.comnih.gov
Unique Nature of the Cyclopropyl (B3062369) Group: The cyclopropyl group is conformationally rigid and possesses unique electronic properties stemming from the high p-character of its C-C bonds, which allows it to engage in conjugation, behaving somewhat like a vinyl group. This "pseudo-double bond" character is distinct from the purely inductive electron-donating effect of a typical alkyl group. The synthesis of N-cyclopropyl azoles is a well-established field, with methods like copper-mediated coupling of cyclopropylboronic acid with the azole ring being employed. nih.gov This unique electronic nature can influence the reactivity of the triazole ring in ways that simple alkyl groups cannot, for example, by modulating the electron density of the heterocyclic system through conjugation. In some catalytic applications, cyclopropyl-substituted ligands have shown distinct performance compared to other alkyl-substituted analogs. acs.org
The 1,2,4-triazole (B32235) ring itself is electron-deficient, making its carbon atoms susceptible to nucleophilic attack. chemicalbook.com The N4-substituent can either exacerbate or mitigate this deficiency.
Electronic Effects: The introduction of strongly electron-withdrawing groups attached to the N4-substituent (for example, a phenyl ring bearing nitro or trifluoromethyl groups) can significantly enhance the electron-accepting character of the entire molecule. nih.gov This is reflected in properties like ionization potential and electron affinity. Conversely, electron-donating groups increase electron density on the triazole ring. The 1,2,4-triazolyl group itself is so strongly electron-withdrawing that it can activate adjacent heterocycles, enabling reactions that would not otherwise occur. nih.govpharmaguideline.com
Steric Effects: The bulk of the N-substituent plays a critical role in directing the regioselectivity of reactions. For example, during the alkylation of a triazole core, a sterically demanding isopropyl iodide leads to a more selective reaction outcome compared to the smaller ethyl iodide. e-bookshelf.de In other cases, very bulky substituents can significantly diminish reaction yields due to steric hindrance, as seen with large alkyl groups like ethylhexyl. nih.gov Studies on related triazole systems have used Hammett analysis to quantify these electronic effects, showing a buildup of charge in the transition state that is sensitive to the N-substituent. wikipedia.org
Analogous Cyclopropyl-Substituted Heterocycles
To further contextualize the properties of 4-cyclopropyl-4H- tandfonline.comnih.govresearchgate.nettriazole, it is useful to compare it with other five-membered heterocycles bearing a cyclopropyl group, such as cyclopropyl-oxazoles.
The fundamental difference between a 1,2,4-triazole and an oxazole (B20620) is the heteroatom composition of the five-membered ring. This leads to significant electronic disparities.
1,2,4-Triazole Ring: This ring contains three nitrogen atoms and two carbon atoms. researchgate.net It is aromatic, with the π-electron system delocalized across the ring. ijsr.net However, the high number of electronegative nitrogen atoms makes the ring electron-deficient, or π-deficient. chemicalbook.com The molecule is planar and possesses a significant dipole moment. chemicalbook.com
Oxazole Ring: This ring contains one nitrogen, one oxygen, and three carbon atoms. tandfonline.com It is also an aromatic heterocycle. However, the presence of the highly electronegative oxygen atom leads to less effective delocalization of the π-electrons compared to rings containing only nitrogen and carbon. tandfonline.com Oxazole is a weak base, with protonation occurring at the nitrogen atom. pharmaguideline.com
The attachment of a cyclopropyl group to the nitrogen of each ring (N4 in triazole, N3 in oxazole) would introduce its unique electronic and steric features to two fundamentally different heterocyclic systems. The conjugative ability of the cyclopropyl group would interact with the π-deficient triazole system and the less effectively delocalized oxazole system in distinct ways.
The differences in electronic structure between triazoles and oxazoles lead to distinct patterns of reactivity.
Reactivity of 1,2,4-Triazoles: Electrophilic substitution occurs at the electron-rich nitrogen atoms. chemicalbook.com The electron-deficient carbon atoms are susceptible to attack by strong nucleophiles, sometimes leading to ring-opening. chemicalbook.com
Reactivity of Oxazoles: The oxazole ring is generally less reactive towards electrophiles than other heterocycles like furan (B31954) or pyrrole. When it does occur, electrophilic substitution happens preferentially at the C4 position. pharmaguideline.com Nucleophilic substitution is rare and typically requires an activating group. tandfonline.com The diene-like character of the oxazole ring (conferred by the furan-type oxygen) allows it to participate in Diels-Alder cycloaddition reactions, a pathway not typically available to 1,2,4-triazoles. pharmaguideline.com
The presence of a cyclopropyl group on both heterocycles introduces an additional potential reaction pathway: ring-opening of the strained three-membered ring, particularly if activated by the heterocycle.
General Trends in Heterocyclic Ring Systems incorporating Cyclopropyl Units
The incorporation of a cyclopropyl moiety into a heterocyclic system is a common strategy in medicinal and materials chemistry to impart specific, desirable properties.
Structural and Conformational Effects: The cyclopropyl group is a small, rigid linker. Its defined three-dimensional structure can hold appended functional groups in specific orientations, which is highly valuable for optimizing interactions with biological targets like enzymes or receptors. This structural rigidity contrasts with the flexibility of longer alkyl chains. nih.gov
Electronic Influence: As noted previously, the cyclopropyl ring can act as a "super-conjugated" system. Its bonds have high p-character, allowing for electronic communication with the attached heterocycle. This can influence the heterocycle's aromaticity and electron density, thereby tuning its chemical properties and biological activity.
Metabolic Stability: In drug design, the cyclopropyl group is often used to enhance metabolic stability. It can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, prolonging the drug's half-life in the body.
Synthetic Utility: Activated cyclopropanes are versatile synthetic intermediates. The ring strain, which is over 100 kJ/mol, provides a strong thermodynamic driving force for ring-opening reactions. acs.org This allows cyclopropane (B1198618) derivatives to serve as precursors for the synthesis of larger, more complex heterocyclic systems through ring-expansion reactions. For example, cyclopropanes bearing an electron-accepting group (like a heterocycle) can act as potent electrophiles, reacting with nucleophiles to form functionalized, open-chain products. acs.org
Emerging Research Directions and Future Perspectives
Development of Sustainable Synthetic Routes
The chemical industry's growing emphasis on green chemistry is driving the development of more sustainable methods for synthesizing 4-substituted-1,2,4-triazoles, including the cyclopropyl (B3062369) derivative. nih.gov Traditional synthesis often involves multiple steps and the use of hazardous reagents. tandfonline.comresearchgate.net Future research is focused on creating one-pot syntheses and utilizing eco-friendly techniques to improve efficiency and reduce environmental impact. rsc.orgrsc.org
Key areas of development include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often increases product yields without the need for harsh solvents or catalysts. researchgate.netorganic-chemistry.org
Solvent-Free Reactions: Conducting reactions in the absence of solvents minimizes waste and eliminates the environmental and health hazards associated with many organic solvents. tandfonline.com
Heterogeneous Catalysis: The use of reusable catalysts, such as zinc oxide (ZnO) nanocrystals, offers a greener alternative to traditional catalysts that are often difficult to separate from the reaction mixture. rsc.org
Water-Based Synthesis: Performing reactions in water is a key goal of green chemistry, as it is a benign and abundant solvent. rsc.orgresearchgate.net
These sustainable approaches not only make the production of 4-cyclopropyl-4H- scienceopen.comrjptonline.orgzsmu.edu.uatriazole more environmentally friendly but also have the potential to be more cost-effective. rsc.orgrsc.org
Exploration of Novel Reactivity Patterns
The chemical reactivity of 4-cyclopropyl-4H- scienceopen.comrjptonline.orgzsmu.edu.uatriazole is influenced by both the triazole ring and the cyclopropyl substituent. The triazole ring, with its three nitrogen atoms, can act as a versatile building block in organic synthesis. ijprems.comirjweb.com The attached cyclopropyl group, known for its double-bond-like character, can participate in unique chemical transformations. echemi.com
Future research will likely focus on:
Functionalization of the Triazole Ring: Exploring reactions that add new chemical groups to the triazole ring will allow for the creation of a wide range of new derivatives with tailored properties. researchgate.net
Cyclopropyl Ring-Opening Reactions: The strained nature of the cyclopropyl ring makes it susceptible to ring-opening reactions, which can be a powerful tool for constructing more complex molecular architectures. nih.gov The presence of an electron-accepting group, like the triazole ring, can make the cyclopropyl group act as an electrophile, reacting with nucleophiles to form new bonds. nih.gov
Photocatalysis: Investigating the behavior of 4-cyclopropyl-4H- scienceopen.comrjptonline.orgzsmu.edu.uatriazole under light-induced conditions could lead to the discovery of new, highly selective chemical transformations.
A deeper understanding of these reactivity patterns will enable chemists to use 4-cyclopropyl-4H- scienceopen.comrjptonline.orgzsmu.edu.uatriazole as a starting material for a diverse array of new molecules.
Integration into Advanced Functional Materials
The unique electronic and structural properties of triazole derivatives make them attractive candidates for use in advanced functional materials. researchgate.netnih.gov The ability of the triazole ring to coordinate with metal ions has led to their use in the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netchemijournal.com These materials have potential applications in gas storage, catalysis, and drug delivery. chemijournal.com
Emerging research directions in this area include:
Polymer-Metal-Organic Frameworks (polyMOFs): Incorporating polymers with triazole units into the structure of MOFs can create hybrid materials with enhanced properties. nih.gov For example, a polymer containing dicarboxylic acids can act as a ligand that coordinates with metal ions to form a porous, crystalline solid. nih.gov
Luminescent Materials: Triazole derivatives have shown promise as highly luminescent materials, which could be used in applications such as organic light-emitting diodes (OLEDs) and sensors. nih.govmdpi.com
Corrosion Inhibitors: The nitrogen atoms in the triazole ring can interact with metal surfaces, forming a protective layer that inhibits corrosion.
The introduction of the cyclopropyl group could further enhance the properties of these materials by influencing their three-dimensional structure and electronic characteristics.
Theoretical Prediction of Untapped Chemical Space
Computational chemistry and in silico methods are becoming increasingly powerful tools for predicting the properties and potential applications of molecules before they are synthesized in the lab. scienceopen.comrjptonline.orgnih.gov These methods can save significant time and resources by guiding experimental work toward the most promising candidates.
For 4-cyclopropyl-4H- scienceopen.comrjptonline.orgzsmu.edu.uatriazole, theoretical approaches can be used to:
Predict Reactivity: Density Functional Theory (DFT) calculations can provide insights into the electronic structure of the molecule, helping to predict where chemical reactions are most likely to occur. irjweb.combiointerfaceresearch.com
Screen for Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential biological activity of new triazole derivatives based on their molecular structures. jocpr.comresearchgate.net This can accelerate the discovery of new drug candidates.
Design Novel Materials: Computational modeling can be used to design new functional materials with specific properties, such as high porosity or specific light-emitting characteristics.
The table below summarizes some of the computational methods being used to explore the potential of triazole derivatives.
| Computational Method | Application | Predicted Properties | Reference |
| Molecular Docking | Drug Discovery | Binding affinity to target proteins | rjptonline.org |
| DFT | Reactivity Prediction | HOMO-LUMO energy gap, electrostatic potential | irjweb.combiointerfaceresearch.com |
| QSAR | Biological Activity | Toxicity, drug-likeness | zsmu.edu.uajocpr.com |
By combining theoretical predictions with experimental validation, researchers can more efficiently explore the vast chemical space surrounding 4-cyclopropyl-4H- scienceopen.comrjptonline.orgzsmu.edu.uatriazole and uncover its full potential.
Q & A
Q. What are the common synthetic routes for 4-Cyclopropyl-4H-[1,2,4]triazole derivatives?
The synthesis typically involves cyclocondensation reactions. For example, 4-amino-1,2,4-triazole derivatives can react with cyclopropyl-containing electrophiles (e.g., cyclopropyl ketones or aldehydes) under reflux conditions in polar solvents like ethanol or DMSO. A catalytic amount of glacial acetic acid is often used to facilitate Schiff base formation or nucleophilic substitution . Key steps include refluxing for 4–18 hours, solvent evaporation under reduced pressure, and purification via recrystallization (e.g., water-ethanol mixtures). Yields range from 50% to 65%, depending on substituent steric effects .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
- FT-IR : Identifies functional groups (e.g., N-H stretching at ~3200 cm⁻¹ for triazole rings).
- NMR (¹H/¹³C) : Confirms cyclopropyl proton signals (δ 0.5–1.5 ppm) and triazole ring carbons (δ 140–160 ppm). DMSO-d₆ is preferred for solubility and minimal interference .
- XRD and DSC : Assess crystallinity and thermal stability (e.g., melting points 140–160°C) .
- Elemental analysis : Validates purity (>95%) .
Q. What are the storage and handling protocols for this compound derivatives?
Store in airtight, light-resistant containers (e.g., HDPE bottles with Teflon-lined caps) at 2–30°C. Avoid moisture and heat sources due to potential decomposition. Use fume hoods for handling, and follow GHS safety codes (e.g., P210: "Keep away from heat/sparks/open flames") .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antifungal activity of this compound analogs?
Use in vitro microplate assays against Candida albicans or Aspergillus fumigatus. Prepare serial dilutions (1–256 µg/mL) in RPMI-1640 medium and measure minimum inhibitory concentrations (MICs) after 48-hour incubation. Compare results with fluconazole controls. Structural analogs with electron-withdrawing groups (e.g., chlorine) on the triazole ring show enhanced activity, likely due to improved membrane penetration .
Q. What strategies resolve contradictions in biological activity data among structurally similar 1,2,4-triazole derivatives?
- Systematic SAR studies : Vary substituents (e.g., cyclopropyl vs. phenyl groups) while keeping other parameters constant .
- Bibliosemantic analysis : Review 75+ studies to identify trends (e.g., 4-substituted derivatives often exhibit higher antimicrobial activity than 1-substituted analogs) .
- Statistical validation : Use ANOVA to assess significance of activity differences across analogs .
Q. How to perform molecular docking studies for this compound derivatives as anti-proliferative agents?
- Target selection : Prioritize validated targets (e.g., EGFR or tubulin) based on quinoxaline-triazole hybrid studies .
- Software : Use AutoDock Vina with Lamarckian genetic algorithms. Prepare ligands via Open Babel (optimize geometry at pH 7.4).
- Validation : Compare docking scores (e.g., binding energies ≤ -8 kcal/mol) with experimental IC₅₀ values from MTT assays .
Q. How to optimize reaction conditions for cyclopropyl substitution on the 1,2,4-triazole core?
- Solvent effects : DMSO improves solubility but may require post-reaction dialysis to remove traces .
- Catalyst screening : Test p-toluenesulfonic acid vs. acetic acid for faster cyclocondensation.
- Temperature : Higher yields (70–75%) are achieved at 80°C vs. room temperature .
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress and minimize byproducts .
Methodological Notes
- Contradiction management : Conflicting bioactivity data may arise from assay variability (e.g., broth microdilution vs. disk diffusion). Standardize protocols using CLSI guidelines .
- Advanced characterization : Combine HR-MS and 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities in cyclopropyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
